molecular formula C5H4Cl2 B12555304 2,3-Dichlorobicyclo[1.1.1]pent-1-ene CAS No. 143104-83-0

2,3-Dichlorobicyclo[1.1.1]pent-1-ene

Cat. No.: B12555304
CAS No.: 143104-83-0
M. Wt: 134.99 g/mol
InChI Key: PZAFLLHRONHVME-UHFFFAOYSA-N
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Description

2,3-Dichlorobicyclo[111]pent-1-ene is a unique bicyclic compound characterized by its strained ring system and the presence of two chlorine atoms at the 2 and 3 positions

Preparation Methods

The synthesis of 2,3-Dichlorobicyclo[1.1.1]pent-1-ene typically involves the use of photochemical reactions. One common method is the [2+2] cycloaddition of suitable precursors under UV light, which leads to the formation of the bicyclic structure. The reaction conditions often require specific wavelengths of light and the presence of a photosensitizer to facilitate the cycloaddition process .

Chemical Reactions Analysis

2,3-Dichlorobicyclo[1.1.1]pent-1-ene undergoes various types of chemical reactions, including:

Scientific Research Applications

2,3-Dichlorobicyclo[1.1.1]pent-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its strained ring system makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s unique structure allows it to be used in the study of enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Dichlorobicyclo[1.1.1]pent-1-ene involves its ability to undergo ring-opening reactions due to the strain in its bicyclic structure. This strain makes the compound highly reactive, allowing it to interact with various molecular targets. The pathways involved often include nucleophilic attack on the strained ring, leading to the formation of new bonds and the release of strain energy .

Comparison with Similar Compounds

2,3-Dichlorobicyclo[1.1.1]pent-1-ene can be compared with other bicyclic compounds such as:

The uniqueness of this compound lies in its combination of a highly strained ring system and the presence of reactive chlorine atoms, making it a versatile compound in various chemical transformations.

Properties

CAS No.

143104-83-0

Molecular Formula

C5H4Cl2

Molecular Weight

134.99 g/mol

IUPAC Name

2,3-dichlorobicyclo[1.1.1]pent-1-ene

InChI

InChI=1S/C5H4Cl2/c6-4-3-1-5(4,7)2-3/h1-2H2

InChI Key

PZAFLLHRONHVME-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C1(C2)Cl)Cl

Origin of Product

United States

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